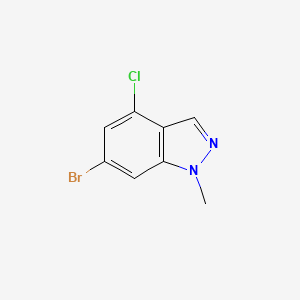

6-Bromo-4-chloro-1-methyl-1H-indazole

Description

Overview of Indazole as a Privileged Heterocyclic Scaffold in Chemical Biology

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. smolecule.comresearchgate.net This term denotes a molecular framework that is capable of binding to a variety of biological targets, thereby serving as a versatile template for the design of novel drugs. smolecule.com The unique structural and electronic properties of the indazole ring, which is an aromatic 10π electron system, enable it to interact with various enzymes and receptors.

Indazole-containing derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.gov This versatility has led to the incorporation of the indazole moiety into numerous commercially available drugs and clinical candidates. researchgate.net The ability of the indazole scaffold to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery programs. nih.gov

Historical Context of Indazole Research in Medicinal Chemistry

The journey of indazole in the scientific realm began in the 19th century, with its first synthesis being a notable milestone. Over the decades, research into indazole and its derivatives has evolved significantly. Initially, studies were focused on understanding the fundamental chemical properties and reactivity of this heterocyclic system.

The latter half of the 20th century, particularly from the 1960s onwards, witnessed a surge in interest in the medicinal applications of indazoles. researchgate.net Researchers began to uncover the vast therapeutic potential of synthetic indazole derivatives, leading to the development of compounds with a wide array of pharmacological effects. google.com This period laid the groundwork for the establishment of indazole as a key building block in modern drug discovery, with numerous patents and publications highlighting its importance in creating new therapeutic agents.

Scope and Research Focus on 6-Bromo-4-chloro-1-methyl-1H-indazole within Indazole Derivatives

This compound represents a specific and strategically substituted member of the vast indazole family. The research focus on this particular compound is primarily centered on its role as a key intermediate in the synthesis of more complex, biologically active molecules. The presence and specific placement of the bromo, chloro, and methyl groups on the indazole core are deliberate choices by medicinal chemists to impart particular properties to the molecule and its subsequent derivatives.

The di-halogenation pattern is of particular significance. The differential reactivity of the bromine and chlorine atoms can allow for selective chemical modifications, such as cross-coupling reactions, providing a handle for the controlled elaboration of the scaffold. The methyl group at the N1 position not only blocks one of the tautomeric forms of the indazole ring, leading to a single, well-defined isomer, but also influences the compound's solubility, metabolic stability, and binding interactions with biological targets. nih.gov

Derivatives of substituted 1-methyl-1H-indazoles are being actively investigated as potent kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy. The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening and lead optimization in the quest for new drugs targeting diseases like cancer and inflammatory conditions.

Below is a table showcasing various substituted indazoles and their recognized applications, which provides context for the potential utility of this compound.

| Compound Name | Key Substituents | Therapeutic Area/Application |

| Axitinib | N-methyl, sulfonamide | Anticancer (Kinase Inhibitor) |

| Pazopanib | N-methyl, sulfonamide | Anticancer (Kinase Inhibitor) |

| Niraparib | Piperidine, carboxamide | Anticancer (PARP Inhibitor) |

| 6-amino-1-methyl-indazole | Amino, N-methyl | Neuroprotective |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGHAXQZQPZCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Bromo 4 Chloro 1 Methyl 1h Indazole Scaffold

Substitution Reactions on Halogenated Indazoles

The di-halogenated pattern of 6-bromo-4-chloro-1-methyl-1H-indazole provides opportunities for selective functionalization. The differential reactivity of the bromine and chlorine atoms is a key factor in directing substitution reactions, enabling the controlled introduction of new functionalities.

Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the indazole ring system itself acts as an electron-withdrawing moiety, potentially activating both the chlorine and bromine atoms for nucleophilic attack.

The chlorine atom at the C4 position is generally more susceptible to SNAr than the bromine atom at C6. This is due to the electronic influence of the pyrazole (B372694) portion of the indazole nucleus, which exerts a stronger activating effect at the C4 position. Consequently, nucleophiles such as amines, alkoxides, or thiolates are expected to preferentially displace the C4-chloro substituent. The regioselectivity of this reaction is a valuable tool in synthetic strategies, allowing for the introduction of a wide array of substituents at this position while leaving the C6-bromo group intact for subsequent modifications. nih.gov

| Position | Halogen | Relative Reactivity in SNAr | Rationale |

|---|---|---|---|

| C4 | Chlorine | Higher | Stronger activation by the electron-withdrawing indazole nucleus. |

| C6 | Bromine | Lower | Less activation compared to the C4 position. |

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The this compound scaffold is an excellent substrate for these transformations, with the reactivity of the two halogen atoms being a critical factor for selective functionalization.

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. researchgate.net This differential reactivity allows for the selective functionalization of the C6-bromo position while the C4-chloro position remains unchanged, provided the reaction conditions are carefully controlled.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govsemanticscholar.org The bromine atom at the C6 position of this compound is expected to be significantly more reactive than the chlorine at C4. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C6 position by reaction with the corresponding boronic acids or esters. researchgate.netnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of alkenylated indazoles at the C6 position. This provides a route to extend the carbon framework of the indazole scaffold with various alkenyl groups.

| Reaction | Reactive Site | Coupling Partner | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | C6-Br | Ar-B(OH)2 | 6-Aryl-4-chloro-1-methyl-1H-indazole |

| Heck | C6-Br | Alkene | 6-Alkenyl-4-chloro-1-methyl-1H-indazole |

Transformations of the Indazole Nucleus

Beyond the functionalization of the halogenated benzene (B151609) ring, the indazole nucleus itself can undergo various chemical transformations, including oxidation, reduction, and condensation reactions.

The nitrogen atoms of the indazole ring can be oxidized to form N-oxides. The oxidation of indazoles typically occurs at the N2 position to form indazole N-oxides. For N1-substituted indazoles, such as this compound, oxidation can potentially lead to the formation of an N-oxide at the N2 position. However, the specific conditions and regioselectivity of such a reaction would depend on the oxidant used and the electronic properties of the indazole ring. For instance, the decarboxylative condensation of 2-nitrobenzaldehyde (B1664092) and sarcosine (B1681465) can lead to a 2-methyl-2H-indazole 1-oxide, indicating that N-oxide formation on the indazole ring is a feasible transformation. thieme-connect.de

Reduction reactions offer another avenue for modifying the this compound scaffold. A key transformation is the selective removal of the halogen substituents, known as dehalogenation. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, can be employed to reduce the C-Br bond. This reaction would yield 4-chloro-1-methyl-1H-indazole, providing a route to analogues that are not brominated at the C6 position. The C-Cl bond is generally more resistant to these conditions, allowing for selective de-bromination.

Furthermore, should a nitro group be present on the indazole ring, a common transformation in medicinal chemistry is its reduction to an amine. This is often achieved through catalytic hydrogenation or by using reducing agents like iron in acidic media. This introduces a versatile amino group that can be further functionalized.

The indazole nucleus can participate in condensation reactions. For example, NH-indazoles have been shown to react with formaldehyde (B43269) in the presence of aqueous acid to yield (1H-indazol-1-yl)methanol derivatives. acs.org While this compound has a methyl group at the N1 position, precluding direct reaction at this site, other positions on the ring or substituents could potentially be involved in condensation reactions under different conditions. For instance, condensation reactions have been reported between hexahydro-indazole derivatives and aldehydes to form new C-C bonds. researchgate.net

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 1 Methyl 1h Indazole Derivatives

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Activity and Reactivity

The presence and positioning of halogen atoms on the indazole ring are pivotal in determining the molecule's interaction with biological targets and its synthetic versatility. In the case of 6-Bromo-4-chloro-1-methyl-1H-indazole, the bromine at position C6 and chlorine at C4 significantly influence its electronic properties, lipophilicity, and reactivity.

Halogenation generally enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The specific di-halogenated pattern of this compound offers distinct advantages for chemical synthesis. The differential reactivity between the bromine at C4 and the chlorine at C6 can be exploited for selective functionalization through various cross-coupling reactions. For instance, the bromine atom is often more amenable to reactions like Suzuki-Miyaura cross-coupling, allowing for the introduction of aryl or heteroaryl groups at this position, while the chlorine atom might react under different conditions. This differential reactivity is a strategic tool for medicinal chemists to create diverse libraries of compounds for biological screening.

In SAR studies of indazole derivatives as kinase inhibitors, the presence of hydrophobic groups like halogens has been shown to influence potency. nih.gov For example, in a series of indazole-based inhibitors, halogen substitution was explored to optimize activity, indicating the electronic and steric contributions of these atoms are crucial for binding to target proteins. nih.gov The specific combination of a bromo group at C6 and a chloro group at C4 creates a distinct electronic environment on the benzene (B151609) portion of the indazole ring, which can affect hydrogen bonding and other non-covalent interactions within a protein's active site.

Role of Methyl Group Position and Substitution on Indazole Core

The methylation of a nitrogen atom in the pyrazole (B372694) ring of the indazole core is a key determinant of its pharmacological properties. The position of this methyl group, whether at N1 or N2, leads to different regioisomers with distinct biological profiles. The compound in focus, this compound, has the methyl group at the N1 position.

N-methylation can significantly impact a compound's metabolic stability. For instance, in the development of mRNA vaccines, N1-methylpseudouridine modification was found to enhance the efficacy and reduce immunogenicity of mRNA. nih.gov While this is a different molecular context, it highlights the general principle that N-methylation can have profound biological consequences. In the context of indazoles, N-methyl derivatives of certain nitroindazoles have demonstrated neuroprotective activities. researchgate.net

Influence of Substituent Effects at C4 and C6 Positions on Biological Targets

The C4 and C6 positions of the indazole ring are frequently modified in drug discovery programs to fine-tune the biological activity of lead compounds. SAR studies have consistently shown that substituents at these positions are critical for potency and selectivity against various biological targets, including protein kinases and chemokine receptors. acs.orgnih.gov

For instance, in the development of 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors, the introduction of various groups at the C6 position was found to be crucial for achieving high potency and selectivity. nih.gov Similarly, research on indazole arylsulfonamides as CCR4 antagonists revealed that while only small groups were tolerated at C5, C6, and C7, analogues with substitutions at the C6 position were preferred. acs.org Qian et al. synthesized a series of 1H-indazole derivatives with substituents at both the C4 and C6 positions and found that these modifications were crucial for their IDO1 inhibitory activity. nih.gov

The following table summarizes the impact of different substituents at the C4 and C6 positions on the activity of indazole derivatives against specific biological targets, as reported in various studies.

| Target | Position | Substituent | Effect on Activity | Reference |

| CCR4 Antagonism | C4 | Methoxy, Hydroxy | Potent | acs.org |

| CCR4 Antagonism | C6 | Fluorine | Equipotent to unsubstituted | acs.org |

| IDO1 Inhibition | C4 & C6 | Various disubstitutions | Crucial for inhibitory activity | nih.gov |

| Chek1 Kinase Inhibition | C6 | Amides, Heteroaryl groups | Increased potency and selectivity | nih.gov |

| FGFR1 Inhibition | C6 | 2,6-Dichloro-3,5-dimethoxyphenyl | Potent inhibitory activity | nih.gov |

N-Position Substitution (N1 vs. N2) Effects on Pharmacological Profiles

The regiochemistry of N-substitution in indazoles is a well-established factor that significantly affects their pharmacological profiles. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govnih.gov This difference in stability can influence the outcome of synthetic reactions and the ultimate biological activity of the resulting isomers.

Alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products, and the ratio of these products is dependent on the reaction conditions and the nature of the substituents on the indazole ring. researchgate.netnih.gov The development of regioselective synthetic methods is therefore of great importance in medicinal chemistry. nih.gov

The distinct spatial arrangement of substituents in N1 versus N2 isomers leads to different three-dimensional shapes, which in turn affects how they interact with their biological targets. For example, in a study of indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be critical for activity. The N1-substituted indazole-3-carboxamide was a potent inhibitor, while its reverse amide isomer was inactive. nih.gov This highlights the profound impact that the N-substitution pattern can have on the pharmacological profile.

The following table provides examples of how N1 versus N2 substitution affects the biological activity of indazole derivatives.

| Compound Series | N1-Isomer Activity | N2-Isomer Activity | Biological Target | Reference |

| Indazole-3-carboxamides | Active (sub-μM IC50) | Inactive | CRAC channel | nih.gov |

| 7-Nitro-3-bromo-indazoles | Neuroprotective | Studied for NOS-1/NOS-11 activity | NOS-1/NOS-11 | researchgate.net |

| Substituted Indazoles | Thermodynamically more stable | Kinetically favored | General Observation | nih.govnih.gov |

Strategic Derivatization for Enhanced Bioactivity and Selectivity

The this compound scaffold is a versatile starting point for the synthesis of novel compounds with improved biological activity and selectivity. The presence of two distinct halogen atoms at C4 and C6 allows for a range of strategic derivatization approaches.

One common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide variety of substituents at the C4 and C6 positions, including aryl, heteroaryl, alkynyl, and amino groups. For example, a series of novel 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy. researchgate.netbanglajol.info

In another example, the synthesis of various indazole derivatives with potent anticancer activity was achieved by starting with 6-bromo-1H-indazole and introducing different substituents at other positions on the ring. nih.gov The initial 6-bromo substituent served as a handle for further synthetic transformations. The strategic derivatization of the indazole core is a powerful approach to explore the chemical space around this privileged scaffold and to optimize the properties of lead compounds for the development of new therapeutic agents.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For indazole derivatives, DFT calculations are employed to shed light on reaction mechanisms, regioselectivity, and the stability of various isomers. nih.gov

In the context of substituted indazoles, DFT helps in understanding the N1- and N2-alkylation reactions. By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction pathways. For instance, DFT calculations can suggest whether a reaction proceeds through a chelation mechanism or is driven by other non-covalent interactions. nih.gov These theoretical insights are invaluable for optimizing synthetic routes to obtain specific isomers of compounds like 6-Bromo-4-chloro-1-methyl-1H-indazole with high yields and selectivity.

Table 1: Representative DFT-Calculated Energies for a Substituted Indazole Reaction

| Parameter | Energy (kJ/mol) |

|---|---|

| Electrostatic Energy | -74.28 |

| Polarization Energy | -28.12 |

| Dispersion Energy | -268.99 |

| Repulsion Energy | 133.66 |

| Total Interaction Energy | -251.02 |

Note: This data is representative of energy framework calculations for complex heterocyclic systems and illustrates the types of insights gained from DFT studies. mdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme. nih.gov

For the indazole scaffold, molecular docking studies are pivotal in identifying potential therapeutic targets. By simulating the interaction of compounds like this compound with the active sites of various proteins, researchers can predict binding affinities and modes of interaction. nih.govnih.gov These simulations help identify key amino acid residues involved in the binding, providing a rationale for the compound's potential biological activity. This approach is fundamental in the structure-based design of new and more potent inhibitors for targets implicated in diseases like cancer. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Indazole Derivatives Against a Cancer Target

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 8v | -9.5 | LYS458, GLU486, CYS527 |

| Derivative 8w | -9.2 | LYS458, ASP582 |

| Derivative 8y | -9.1 | GLU486, CYS527, HIS528 |

Note: This table showcases typical binding energy values and interacting residues for novel indazole derivatives docked against a renal cancer-related protein (PDB: 6FEW), demonstrating the application of this method. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For indazole derivatives, 3D-QSAR studies are performed to understand how variations in their structural features influence their inhibitory potency against specific biological targets. nih.gov

A QSAR model is developed by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of molecules with known activities. nih.gov Statistical methods are then used to create a predictive model. The resulting models, often visualized with contour maps, indicate which structural modifications are likely to enhance or diminish the biological activity. nih.gov This information provides a structural framework that guides the rational design of new, more potent inhibitors based on the this compound scaffold for targets such as hypoxia-inducible factor (HIF)-1α, which is crucial in cancer progression. nih.gov

Natural Bond Orbital (NBO) Analyses for Electronic Properties

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic properties of molecules, such as charge distribution and orbital interactions. nih.gov For N-heterocyclic compounds like indazoles, NBO analysis is particularly useful for estimating the partial charges on the N1 and N2 nitrogen atoms in both neutral and deprotonated states. nih.gov

This information is critical for understanding the nucleophilicity of the nitrogen atoms, which in turn governs the regioselectivity of alkylation reactions. By calculating Fukui indices, which are derived from NBO analyses, researchers can predict which nitrogen atom is more likely to act as a nucleophile. nih.gov Such analyses provide fundamental insights into the chemical reactivity of this compound, supporting the mechanistic pathways suggested by DFT calculations. nih.gov

Table 3: NBO Analysis Results for a Model Indazole Compound

| Atom | Partial Charge (Neutral) | Partial Charge (Deprotonated) | Fukui Index (f-) |

|---|---|---|---|

| N1 | -0.25 | -0.60 | 0.35 |

| N2 | -0.15 | -0.55 | 0.28 |

Note: This table presents hypothetical NBO data for a model indazole to illustrate how partial charges and Fukui indices are used to predict nucleophilicity and reactivity. nih.gov

In Silico Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a modern strategy in drug discovery that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. In silico (computer-based) FBDD approaches use computational methods to guide this process.

The indazole core, present in this compound, is considered a privileged scaffold in medicinal chemistry and serves as an excellent starting point for FBDD. nih.gov Researchers have utilized in silico fragment-based and knowledge-based drug design to develop indazole derivatives as potent inhibitors of therapeutic targets like Aurora kinases, which are involved in cell division and are targets for cancer therapy. nih.gov This approach allows for the systematic exploration of chemical space around the indazole core to optimize interactions with the target protein, leading to the design of highly potent and selective drug candidates. nih.gov

Future Perspectives and Research Challenges in 6 Bromo 4 Chloro 1 Methyl 1h Indazole Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of substituted indazoles, including 6-Bromo-4-chloro-1-methyl-1H-indazole, is a cornerstone of their therapeutic development. While established methods exist, future research is geared towards developing more efficient, scalable, and environmentally friendly synthetic pathways.

One promising avenue is the application of flow chemistry . This technology offers advantages such as enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processes. acs.orgresearchgate.net A general and versatile route utilizing flow chemistry has been reported for the synthesis of a range of indazoles, suggesting its potential for producing multigram quantities of pharmaceutically interesting fragments like this compound on demand. acs.orgresearchgate.net

Furthermore, the development of one-pot, metal-free reactions presents a sustainable alternative to traditional methods that often rely on heavy metal catalysts. organic-chemistry.org For instance, a one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has been shown to produce indazoles in very good yields under mild conditions. organic-chemistry.org Exploring similar strategies for di-halogenated and methylated indazoles could significantly reduce the environmental impact and cost of synthesis.

Recent advancements also include innovative cyclization and annulation reactions. For example, a [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates provides an efficient approach to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Additionally, a silver(I)-mediated intramolecular oxidative C-H bond amination has been successfully used to synthesize 1H-indazoles. pnrjournal.comnih.gov Adapting these modern synthetic strategies to produce this compound could lead to more efficient and diverse synthetic routes.

A significant challenge lies in the regioselective synthesis of polysubstituted indazoles. A novel approach for the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) highlights the importance of regioselective bromination and cyclization to achieve the desired isomer in good yield without the need for chromatographic purification. nih.govchemrxiv.org Similar strategies could be pivotal for the large-scale, cost-effective production of this compound.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Flow Chemistry | Increased safety, improved reproducibility, enhanced scalability. acs.orgresearchgate.net | Rapid, on-demand synthesis of multigram quantities. acs.orgresearchgate.net |

| Metal-Free Reactions | Environmentally friendly, cost-effective. organic-chemistry.org | Sustainable production with reduced waste. |

| Novel Cycloadditions | High efficiency, mild reaction conditions. organic-chemistry.org | Access to a diverse range of substituted indazoles. |

| Regioselective Synthesis | High purity of the desired isomer, simplified purification. nih.govchemrxiv.org | Economical and scalable industrial production. |

Identification of New Biological Targets and Pathways for Indazole Scaffolds

The indazole nucleus is a versatile scaffold that has been incorporated into a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov A key future direction is the identification of novel biological targets and pathways for indazole derivatives, including those derived from this compound.

Indazole-based compounds have shown significant promise as kinase inhibitors . For example, derivatives have been designed as selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. nih.gov The indazole scaffold is also found in inhibitors of Aurora kinases, which are important anticancer targets. nih.gov Further screening of libraries of compounds derived from this compound against a broad panel of kinases could uncover new and potent anticancer agents.

Beyond kinases, indazole derivatives have been investigated as inhibitors of other important biological targets. For instance, some derivatives have shown inhibitory activity against the Bromodomain-containing protein 4 (BRD4), which is involved in the regulation of oncogenes like c-Myc. nih.gov The unique substitution pattern of this compound may confer selectivity and potency for novel, as-yet-unidentified targets. High-throughput screening and chemoproteomics approaches will be instrumental in this discovery process.

The anti-inflammatory potential of indazoles is another area ripe for exploration. Molecular docking and simulation studies have evaluated 1H-indazole analogs as potent anti-inflammatory agents through the inhibition of Cyclooxygenase-2 (COX-2). researchgate.netscispace.com Investigating the effect of the bromo and chloro substituents on COX-2 inhibition or other inflammatory targets could lead to the development of new anti-inflammatory drugs.

| Biological Target Family | Examples of Indazole Activity | Potential for this compound |

| Protein Kinases | FGFR4, Aurora kinases, VEGFR-2 inhibitors. nih.govnih.govbiotech-asia.org | Discovery of novel and selective kinase inhibitors for cancer therapy. |

| Epigenetic Targets | BRD4 inhibitors. nih.gov | Development of new epigenetic modulators for cancer treatment. |

| Inflammatory Enzymes | COX-2 inhibitors. researchgate.netscispace.com | Identification of new anti-inflammatory agents. |

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, one target" is increasingly being replaced by the idea of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a better therapeutic effect, especially in complex diseases like cancer. The indazole scaffold is well-suited for the development of multi-targeting agents.

For instance, pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor of VEGFR-1, -2, and -3, PDGFR-α, -β, and c-KIT. biotech-asia.org Similarly, axitinib, another indazole derivative, inhibits VEGFR-1, -2, and -3. biotech-asia.org The specific halogenation pattern of this compound could be leveraged to design new derivatives that selectively inhibit a desired combination of kinases or other targets.

Structure-activity relationship (SAR) studies are crucial for optimizing the polypharmacological profile of these compounds. The nature and position of substituents on the indazole ring significantly influence the biological activity and target selectivity. The presence of bromo and chloro groups on the this compound core provides two distinct points for chemical modification, allowing for the fine-tuning of interactions with multiple biological targets.

A significant challenge in this area is to achieve the desired balance of activity against multiple targets while minimizing off-target effects that could lead to toxicity. This requires a deep understanding of the structural biology of the targets and the SAR of the indazole derivatives.

Integration of Advanced Computational Methods for Predictive Modeling

Computational methods are becoming indispensable in modern drug discovery, from target identification to lead optimization. For indazole-based drug design, these methods offer powerful tools for predicting biological activity and guiding synthetic efforts.

Computer-aided drug design (CADD) and structure-based design strategies have been successfully employed to design and synthesize indazole derivatives as selective FGFR4 inhibitors. nih.gov Similarly, in silico fragment-based approaches and knowledge-based drug design have led to the discovery of novel indazole derivatives as potent Aurora kinase inhibitors. nih.gov These approaches can be applied to this compound to explore its potential as a scaffold for various targets.

Molecular docking and Molecular Dynamics (MD) simulations are valuable for understanding the binding modes of indazole derivatives within the active sites of their target proteins. researchgate.netscispace.com These simulations can predict binding affinities and identify key interactions, providing insights for the rational design of more potent and selective inhibitors. researchgate.net

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-like properties of new indazole derivatives early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. biotech-asia.org

The integration of these advanced computational methods will be crucial for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold, reducing the time and cost associated with traditional trial-and-error approaches.

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-4-chloro-1-methyl-1H-indazole to improve yield and purity?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : Introduce bromo and chloro groups via regioselective halogenation. Use N-methylation with methyl iodide in the presence of a base (e.g., NaH) to install the methyl group at the 1-position.

- Catalytic Cross-Coupling : For complex intermediates, employ Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst) to attach aryl/heteroaryl groups while preserving the indazole core .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC (C18 column, acetonitrile/water mobile phase).

- Yield Optimization :

- Control reaction temperature (0–25°C) during halogenation to minimize side products.

- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals:

- Methyl group (1H-indazole): ~δ 3.9–4.1 ppm (singlet, 3H).

- Aromatic protons: δ 7.2–8.1 ppm (coupled doublets for Br/Cl substitution) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 259.94 (C₈H₆BrClN₂).

- FTIR : Identify C-Br (590 cm⁻¹) and C-Cl (745 cm⁻¹) stretches .

- HPLC-PDA : Use reverse-phase HPLC (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm to assess purity (>98%).

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Store samples at 2–8°C (dark) vs. 25°C (ambient light) for 1–6 months.

- Monitor degradation via HPLC every 30 days.

- Stress Testing :

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets (e.g., EGFR)?

Methodological Answer:

- Molecular Docking :

- Prepare ligand structures (e.g., this compound derivatives) using Open Babel for energy minimization.

- Dock into EGFR kinase domain (PDB ID: 1M17) using AutoDock Vina. Set grid box dimensions to cover the ATP-binding site (center_x: 15.4, center_y: 53.8, center_z: 28.2) .

- Analyze binding poses for halogen interactions (Br/Cl with hydrophobic residues like Leu788).

- ADMET Prediction :

- Use SwissADME to predict bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II for hepatotoxicity risk) .

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Structure Refinement :

- Data Reconciliation :

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?

Methodological Answer:

- SAR Workflow :

- Analog Synthesis : Modify substituents at positions 4 (Cl → F, CF₃) and 6 (Br → I) to assess steric/electronic effects.

- Kinase Assays : Test inhibition against a panel of kinases (e.g., EGFR, CDK2) using fluorescence polarization (FP) assays .

- Data Correlation : Plot IC₅₀ values against computed descriptors (e.g., Hammett σ for electronic effects).

Q. How can researchers address contradictions in pharmacological data for this compound across cell lines?

Methodological Answer:

- Mechanistic Studies :

- Perform Western blotting to verify target engagement (e.g., phospho-EGFR levels).

- Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate genetic variables .

- Data Triangulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.